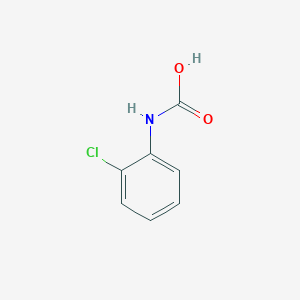
N-(2-Chlorophenyl)-carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)carbamic acid: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamic acid group attached to a 2-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)carbamic acid typically involves the reaction of 2-chloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired carbamate. Another method involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide .
Industrial Production Methods: Industrial production of N-(2-chlorophenyl)carbamic acid often employs large-scale reactors where 2-chloroaniline is reacted with phosgene under stringent safety protocols. The reaction is carefully monitored to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-chlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and quinones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various physiological effects, such as disruption of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Chlorpropham: An isopropyl ester of 3-chlorophenylcarbamic acid, used as a herbicide.
Carbaryl: A naphthyl carbamate used as an insecticide.
Uniqueness: N-(2-chlorophenyl)carbamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a unique combination of reactivity and stability, making it suitable for various applications.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
(2-chlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4-6(5)9-7(10)11/h1-4,9H,(H,10,11) |
InChI-Schlüssel |
OAQKFULUNYIBBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















